molecular formula C20H11BrCl3NO3 B11711114 3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide

3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide

Cat. No.: B11711114
M. Wt: 499.6 g/mol
InChI Key: CHWKQPBTHUPXCK-UHFFFAOYSA-N
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Description

3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide is a complex organic compound with multiple halogen substitutions It is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide typically involves multiple steps, including halogenation, acylation, and coupling reactionsThe final step involves coupling the acylated product with a hydroxyl-substituted benzamide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of each reaction step .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-chloro-4-hydroxybenzaldehyde
  • 5-bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide
  • N-(4-Bromo-phenyl)-2-chloro-benzamide

Uniqueness

3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide is unique due to its specific combination of halogen substitutions and the presence of both benzoyl and hydroxyl groups.

Properties

Molecular Formula

C20H11BrCl3NO3

Molecular Weight

499.6 g/mol

IUPAC Name

3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C20H11BrCl3NO3/c21-16-8-12(23)7-15(19(16)27)20(28)25-13-5-6-17(24)14(9-13)18(26)10-1-3-11(22)4-2-10/h1-9,27H,(H,25,28)

InChI Key

CHWKQPBTHUPXCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)NC(=O)C3=C(C(=CC(=C3)Cl)Br)O)Cl)Cl

Origin of Product

United States

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